molecular formula C12H12BrFO4 B14097382 2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane

2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane

Cat. No.: B14097382
M. Wt: 319.12 g/mol
InChI Key: DEAXXOLLBUCFGM-SSDOTTSWSA-N
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Description

2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane is a complex organic compound with a unique structure that includes a bromine, fluorine, and an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane typically involves multiple steps. One common approach is the bromination of a fluorinated phenol, followed by the introduction of an epoxide group through an epoxidation reaction. The final step involves the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Epoxide Ring-Opening Reactions: The epoxide group can undergo nucleophilic ring-opening reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Epoxide Ring-Opening Reactions: Acidic or basic conditions can be used to open the epoxide ring.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while epoxide ring-opening reactions can produce diols or other functionalized compounds.

Scientific Research Applications

2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane involves its interaction with various molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-bromo-6-fluoro-3-(trifluoromethyl)phenyl}-1,3-dioxolane
  • 2-{2-bromo-6-fluoro-3-methoxyphenyl}-1,3-dioxolane

Uniqueness

2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane is unique due to the presence of the epoxide group, which imparts distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C12H12BrFO4

Molecular Weight

319.12 g/mol

IUPAC Name

2-[2-bromo-6-fluoro-3-[[(2R)-oxiran-2-yl]methoxy]phenyl]-1,3-dioxolane

InChI

InChI=1S/C12H12BrFO4/c13-11-9(18-6-7-5-17-7)2-1-8(14)10(11)12-15-3-4-16-12/h1-2,7,12H,3-6H2/t7-/m1/s1

InChI Key

DEAXXOLLBUCFGM-SSDOTTSWSA-N

Isomeric SMILES

C1COC(O1)C2=C(C=CC(=C2Br)OC[C@H]3CO3)F

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2Br)OCC3CO3)F

Origin of Product

United States

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